Argpyrimidine

Description

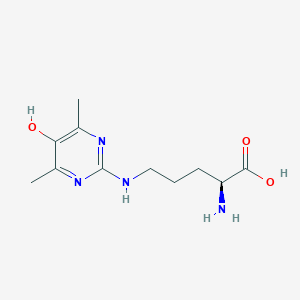

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPBQSFZQHFSMR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590274 | |

| Record name | Argpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195143-52-3 | |

| Record name | Argpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195143-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Argpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Argpyrimidine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Formation

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Argpyrimidine, an advanced glycation end-product (AGE). It details its chemical structure, physicochemical properties, established experimental protocols for its synthesis and analysis, and its biological formation pathway.

Chemical Identity and Structure

This compound is a well-characterized AGE derived from the non-enzymatic reaction between an arginine residue and the dicarbonyl compound methylglyoxal (B44143) (MGO).[1][2] Its formal chemical name is (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid.[1][3] It is classified as a hydroxypyrimidine and a non-proteinogenic alpha-amino acid.[3] The structure consists of a pyrimidine (B1678525) ring system attached to the delta-amino group of an ornithine backbone, which itself is derived from an arginine precursor.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized below. This data is essential for its detection, quantification, and use as an analytical standard.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 195143-52-3 | [1][3][4] |

| PubChem CID | 17750123 | [1] |

| ChEBI ID | CHEBI:59962 | [1][3] |

| DSSTox Substance ID | DTXSID00590274 | [3][4] |

| Chemical Formula | C₁₁H₁₈N₄O₃ | [1][3][4] |

| Molecular Weight | 254.29 g/mol | [1][3][4] |

| Exact Mass | 254.13789045 Da | [3][4] |

| Physical Properties | ||

| Melting Point | 207 °C (decomposition) | [4] |

| pKa (Predicted) | 2.48 ± 0.24 | [4] |

| XLogP3 | -1.9 | [3][4] |

| Structural Features | ||

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Spectroscopic Data | ||

| Fluorescence | Excitation: 320 nm, Emission: 385 nm | [5] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported: a one-step synthesis for bulk preparation and a method for generating an analytical standard from a protected arginine precursor.

A. One-Step Synthesis of Free this compound [6]

This method is suitable for producing gram quantities of the unprotected amino acid.

-

A solution of L-arginine (17.2 mmol) in 1.5 M methanesulfonic acid (12 mL) is prepared and maintained at 25 °C with magnetic stirring.

-

Crude diketone 5 (acetylacetone peroxide) (ca. 22 mmol) is added to the solution.

-

Further portions of the diketone (ca. 17 mmol each) are added at 3 and 6 hours.

-

The mixture is stirred for 48 hours, resulting in a dark brown, viscous solution.

-

The reaction is cooled to 0 °C and neutralized by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (28-30% aq solution) until a pH of ~7 is reached.

-

The neutralized mixture is stirred at 25 °C for 30 minutes, diluted with water, and loaded onto a C18 reversed-phase silica (B1680970) gel column.

-

Purification is performed using column chromatography to yield pure this compound.

B. Preparation of an this compound Analytical Standard [5]

This protocol involves the reaction of a protected arginine followed by enzymatic deprotection, which is ideal for creating a pure standard for chromatographic identification.

Caption: Experimental workflow for the synthesis of an this compound standard.

Analytical Detection and Quantification

The identification and quantification of this compound in biological samples typically involve enzymatic hydrolysis of proteins followed by chromatographic separation and detection.

Protocol: Detection in Protein Hydrolysates [5][7]

-

Protein Extraction & Hydrolysis:

-

Derivatization:

-

The amino acids in the hydrolysate are derivatized using dabsyl chloride.[8] This step is crucial for sensitive detection.

-

-

HPLC Analysis:

-

Quantification:

Biological Formation and Signaling Context

This compound is not produced enzymatically; it is a product of spontaneous chemical reactions, primarily involving the detoxification of excess glucose.[1][2] Its formation is a hallmark of "carbonyl stress" and is linked to hyperglycemia and various age-related diseases.[1][10]

The central precursor to this compound is methylglyoxal (MGO), a highly reactive dicarbonyl compound.[1] MGO itself is generated from several key metabolic pathways.[1]

Caption: Biological formation pathway of this compound from metabolic precursors.

The formation of this compound from an arginine residue and MGO is a multi-step process. Recent studies suggest that it proceeds through a key intermediate, tetrahydropyrimidine (THP).[2][11] This THP intermediate then undergoes rearrangement to form the stable this compound structure, a process that involves the release of formate rather than oxidative decarboxylation as previously thought.[11][12] This pathway highlights a direct link between metabolic dysregulation (specifically, high levels of glycolytic intermediates) and non-enzymatic protein damage.[1][2] The accumulation of this compound has been associated with apoptosis, cellular stress, and the pathology of diseases such as diabetes mellitus, cancer, and familial amyloidotic polyneuropathy.[2][8][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H18N4O3 | CID 17750123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. portlandpress.com [portlandpress.com]

- 8. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Generation and Accumulation of Various Advanced Glycation End-Products in Cardiomyocytes May Induce Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Argpyrimidine Formation: A Technical Guide for Researchers

An In-depth Examination of the Chemistry, Analysis, and Biological Implications of a Key Advanced Glycation End-product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argpyrimidine, a fluorescent advanced glycation end-product (AGE), is formed through the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues in proteins. This modification is increasingly recognized for its role in the pathophysiology of various age-related and metabolic diseases, including diabetes mellitus, neurodegenerative disorders, and complications associated with cellular stress. This technical guide provides a comprehensive overview of the formation of this compound, detailing its chemical mechanism, factors influencing its synthesis, and its broader biological significance. Furthermore, this document offers detailed experimental protocols for the synthesis, quantification, and in vitro analysis of this compound, serving as a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular medicine.

Introduction

Advanced glycation end-products (AGEs) are a heterogeneous group of compounds formed through the Maillard reaction, a non-enzymatic reaction between reducing sugars or their degradation products and the amino groups of proteins, lipids, and nucleic acids.[1] this compound is a specific AGE that results from the modification of arginine residues by methylglyoxal, a highly reactive dicarbonyl compound generated during glycolysis and other metabolic pathways.[1][2] The accumulation of this compound in tissues has been linked to cellular dysfunction and the progression of several diseases, making it a significant biomarker and a potential therapeutic target.[2][3][4]

The Chemistry of this compound Formation

The formation of this compound is a complex process that is part of the broader Maillard reaction cascade. It involves the reaction of two molecules of methylglyoxal with one arginine residue.

Proposed Chemical Mechanism

Recent studies have elucidated a likely chemical pathway for this compound formation, moving beyond earlier hypotheses of simple oxidation or reductone-mediated mechanisms. The currently favored mechanism involves the following key steps:

-

Initial Adduct Formation: The reaction initiates with the nucleophilic attack of the guanidino group of an arginine residue on one molecule of methylglyoxal, leading to the formation of a dihydroxy-imidazolidine intermediate.[2][5]

-

Formation of Tetrahydropyrimidine (THP): This intermediate is believed to be a direct precursor to this compound.[5][6]

-

Rearrangement and Second MGO Addition: The key intermediate, 2-amino-5-(2-amino-4-hydro-4-methyl-5-imidazolinone-1-yl)pentanoic acid, possesses an acidic hydrogen that can trigger an aldol (B89426) condensation with a second molecule of methylglyoxal.[7]

-

Ring Closure and Dehydration: A series of intramolecular reactions, including hydration, deprotonation, ring closure, and dehydration, lead to the formation of the stable, fluorescent this compound structure.[6]

-

Byproduct Formation: Notably, this proposed mechanism involves the release of formate (B1220265) as a byproduct, rather than carbon dioxide, and does not necessitate a formal oxidation step.[5][6]

The presence of nearby amino acid residues, such as tyrosine or phosphorylated serine and tyrosine, can act as general bases and facilitate the reaction.[5][6]

Factors Influencing this compound Formation

The rate and yield of this compound formation are influenced by several physicochemical factors:

-

Concentration of Reactants: The formation of this compound is dependent on the concentrations of both methylglyoxal and available arginine residues. Increased levels of methylglyoxal, as seen in hyperglycemic conditions, significantly accelerate the formation of this compound.[2]

-

pH: The Maillard reaction is generally favored under neutral to slightly alkaline conditions (pH 7.4).[7][8] While specific kinetic data for this compound formation across a wide pH range is limited, the general principles of the Maillard reaction suggest that pH will significantly impact the reaction rate by affecting the protonation state of the arginine guanidino group.

-

Temperature: Elevated temperatures can accelerate the rate of the Maillard reaction.[3] In vitro synthesis of this compound standards is often carried out at elevated temperatures (e.g., 70°C) to increase the reaction rate.[3]

-

Presence of Other Sugars: While methylglyoxal is the primary precursor, other sugars such as glyceraldehyde, threose, ribose, and even glucose and fructose (B13574) can lead to the formation of this compound, albeit at lower concentrations.[1]

Biological Significance of this compound

This compound is more than just a chemical modification; it is an active participant in cellular signaling and pathophysiology.

Role in Disease

Elevated levels of this compound have been documented in a range of pathological conditions:

-

Diabetes Mellitus: Hyperglycemia leads to increased methylglyoxal production, resulting in higher levels of this compound in tissues such as the lens and serum of diabetic patients.[9][10] This accumulation is associated with diabetic complications like cataracts.[10]

-

Neurodegenerative Diseases: this compound has been identified in the amyloid fibrils of patients with familial amyloidotic polyneuropathy, suggesting a role in amyloidogenesis.[3][4] It is also implicated in aging-related neurodegeneration, such as Alzheimer's disease, through the activation of microglia and macrophages.[2]

-

Aging: As a biomarker for aging, this compound accumulation contributes to increased oxidative stress and inflammation.[2]

Cellular Signaling Pathways

This compound exerts its biological effects primarily through the Receptor for Advanced Glycation End-products (RAGE). The binding of this compound and other AGEs to RAGE triggers a cascade of intracellular signaling events, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[10]

Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory and pro-apoptotic genes.[11][12][13] This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately leading to programmed cell death (apoptosis).[10]

Quantitative Data

The following tables summarize the reported concentrations of this compound in various biological samples, providing a valuable reference for researchers.

Table 1: this compound Concentrations in Human Tissues and Fluids

| Biological Sample | Condition | This compound Concentration (pmol/mg protein) | Reference(s) |

| Amyloid Fibrils (Adipose Tissue) | Familial Amyloidotic Polyneuropathy (FAP) | 162.40 ± 9.05 | [3][4] |

| Human Lens Proteins | - | 205 ± 19 | [3] |

| Serum Proteins | Diabetic | 9.3 ± 6.7 | [9] |

| Serum Proteins | Non-diabetic Control | 4.4 ± 3.4 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and in vitro study of this compound.

In Vitro Synthesis of this compound Standard

Objective: To prepare a standard of Nα-acetyl-argpyrimidine for use in analytical method development and as a reference compound.

Materials:

-

Nα-acetyl-L-arginine

-

Methylglyoxal (prepared by acid hydrolysis of 1,1-dimethoxypropanone)

-

100 mM Sodium Phosphate (B84403) Buffer (pH 7.4)

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (B52724) (ACN)

Procedure:

-

Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM methylglyoxal in 100 mM sodium phosphate buffer (pH 7.4).[3]

-

Incubate the reaction mixture at 70°C for 72 hours.[3]

-

Monitor the formation of Nα-acetyl-argpyrimidine by HPLC using a C18 column and a binary gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[3]

-

Purify the Nα-acetyl-argpyrimidine using preparative HPLC and confirm its identity by mass spectrometry and NMR.[3]

-

To obtain the this compound standard, remove the acetyl group by enzymatic hydrolysis with leucine aminopeptidase at 37°C for 48 hours.[3]

-

Quantify the final this compound standard by HPLC with fluorescence detection (Excitation: 320 nm, Emission: 385 nm) using a calibration curve.[3]

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately quantify this compound in complex biological matrices such as plasma or tissue homogenates.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal Standard (stable isotope-labeled this compound, if available)

-

Acetonitrile (ACN) with 0.1% Formic Acid (FA)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase C18 or HILIC column

Procedure:

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or tissue homogenate, add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.[14][15]

-

Vortex vigorously for 1 minute to precipitate proteins.[14]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14]

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[14]

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-10 min, 5% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. For this compound (C11H18N4O3, Molar Mass: 254.29 g/mol ), the protonated molecule [M+H]+ at m/z 255.3 would be the precursor ion. Product ions would be determined from its fragmentation pattern.

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition to maximize sensitivity.

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Quantify the this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Apoptosis Assay

Objective: To assess the pro-apoptotic effect of this compound on a relevant cell line (e.g., human lens epithelial cells, HLE-B3).

Materials:

-

HLE-B3 cells (or other relevant cell line)

-

Cell culture medium (e.g., MEM with 10% FBS)

-

Methylglyoxal (to induce intracellular this compound formation)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HLE-B3 cells in MEM with 10% FBS at 37°C in a 5% CO2 incubator.[10]

-

Seed cells in 6-well plates and allow them to reach 80% confluency.[10]

-

Replace the culture medium with serum-free medium 16 hours before treatment.[10]

-

Treat the cells with varying concentrations of methylglyoxal for 24 hours to induce intracellular this compound formation.[10] Include an untreated control.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[9]

-

Incubate the cells in the dark for 15 minutes at room temperature.[9]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of apoptotic cells in each treatment group.[9]

-

NF-κB Activation Assay (p65 Nuclear Translocation)

Objective: To determine if this compound induces the activation of NF-κB by monitoring the nuclear translocation of the p65 subunit.

Materials:

-

Cell line of interest cultured on glass coverslips

-

Methylglyoxal

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and grow to sub-confluency.

-

Treat cells with methylglyoxal for the desired time to induce this compound formation. Include an untreated control.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.[2][7]

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[2]

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.[10]

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence microscope.

-

In unstimulated cells, p65 will be predominantly in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus.

-

Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of NF-κB activation.[7]

-

Visualizations

Signaling Pathway

Caption: this compound-RAGE signaling pathway leading to apoptosis.

Experimental Workflow: LC-MS/MS Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

This compound is a critical advanced glycation end-product with significant implications for cellular health and disease. Understanding the intricacies of its formation, the factors that govern its accumulation, and its biological consequences is paramount for developing effective therapeutic strategies against a host of age-related and metabolic disorders. The experimental protocols and data presented in this guide offer a robust framework for researchers to further investigate the role of this compound and to explore novel avenues for drug development.

References

- 1. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Differential Response to α-Oxoaldehydes in Tamoxifen Resistant MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]

- 10. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DUTTA_APOPTOSIS_VIA_NFKB [gsea-msigdb.org]

- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The formation of this compound, a methylglyoxal-arginine adduct, in the nucleus of neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

The Maillard Reaction Pathway to Argpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between amino acids and reducing sugars. While renowned for its role in the aroma and flavor of cooked foods, this reaction also occurs endogenously, leading to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). AGEs are implicated in the pathophysiology of numerous age-related diseases and diabetic complications. Argpyrimidine, a fluorescent AGE, is a specific product of the Maillard reaction between arginine residues in proteins and the dicarbonyl compound methylglyoxal (B44143) (MGO). This technical guide provides an in-depth overview of the Maillard reaction pathway leading to this compound, including its chemical mechanism, factors influencing its formation, and detailed experimental protocols for its synthesis and analysis.

The Chemical Pathway of this compound Formation

The formation of this compound is a multi-step process initiated by the reaction of the guanidinium (B1211019) group of an arginine residue with methylglyoxal, a reactive dicarbonyl compound formed from carbohydrate and lipid metabolism.[1][2]

The key steps in the proposed non-oxidative pathway are:

-

Initial Adduct Formation: The reaction begins with the nucleophilic attack of the guanidinium group of arginine on one of the carbonyl groups of methylglyoxal. This leads to the formation of a dihydroxy-imidazolidine intermediate.[2]

-

Formation of Tetrahydropyrimidine (B8763341) (THP): The dihydroxy-imidazolidine intermediate undergoes further reactions, including the addition of a second molecule of methylglyoxal, to form a crucial intermediate known as tetrahydropyrimidine (THP).[3][4] THP has been identified as a direct precursor to this compound.[3][5]

-

Conversion of THP to this compound: The conversion of THP to this compound is the rate-limiting step and is proposed to occur via a retro-aldol ring opening, followed by a series of rearrangements and dehydration steps.[5] This final stage of the reaction cascade results in the formation of the stable, fluorescent this compound molecule and the release of formate.[1][5] Notably, this pathway does not require a formal oxidation step, distinguishing it from previously proposed mechanisms that involved oxidative decarboxylation or reductone intermediates.[1][3][4]

The overall pathway can be visualized as follows:

Factors Influencing this compound Formation

The rate and yield of this compound formation are significantly influenced by several factors:

-

Temperature: Elevated temperatures accelerate the conversion of the THP intermediate to this compound.[5] This suggests a relatively high activation energy for this final step.

-

pH: The reaction is favored at alkaline pH.[5] This is attributed to the requirement of a general base to facilitate the initial deprotonation step in the retro-aldol ring opening of THP.[5]

-

Neighboring Amino Acid Residues: The presence of a nearby tyrosine residue can act as a general base to promote the formation of this compound.[1][3][5] Phosphorylated tyrosine and serine residues have also been shown to facilitate this reaction.[3]

-

Coexistence of Other Amino Acids: In models using glyceraldehyde as the glycating agent, the presence of lysine (B10760008) was found to be necessary for the formation of this compound from arginine.[][7]

Quantitative Data on this compound Formation

The following tables summarize the quantitative effects of temperature and pH on the formation of this compound from a peptide precursor in in vitro studies.[8]

Table 1: Effect of Temperature on this compound Formation

| Temperature (°C) | This compound (% of Total Glycation) |

| 37 | Low/Negligible |

| 45 | Low/Negligible |

| 55 | Notable Increase |

| 60 | 53.1 ± 12.1 |

| 65 | Decreased from peak |

| 70 | Decreased from peak |

Table 2: Effect of pH on this compound Formation

| pH | This compound (% of Total Glycation) |

| 7.3 | 0.6 ± 0.4 |

| 10.0 | 3.3 ± 1.4 |

| 10.2 | Sharp Increase |

| 10.4 | Sharp Increase |

| 11.0 | 20.3 ± 1.1 (Peak) |

| 12.0 | Decreased from peak |

Experimental Protocols

In Vitro Synthesis of this compound Standard

This protocol describes the synthesis of an this compound standard for use in analytical methods.[9]

Materials:

-

Nα-acetyl-L-arginine

-

Methylglyoxal (MGO) solution (prepared by acid hydrolysis of 1,1-dimethoxypropanone)

-

100 mM Sodium phosphate (B84403) buffer (pH 7.4)

-

Heating block or water bath at 70°C

-

HPLC system for purification

Procedure:

-

Prepare a solution of 100 mM Nα-acetyl-L-arginine in 100 mM sodium phosphate buffer (pH 7.4).

-

Add an equimolar amount of methylglyoxal solution to the Nα-acetyl-L-arginine solution (final concentration of 100 mM for each).

-

Incubate the reaction mixture at 70°C for 72 hours.

-

Purify the resulting Nα-acetyl-argpyrimidine using reversed-phase HPLC.

-

Confirm the identity of the purified product by mass spectrometry (expected molecular mass of 298.11 Da) and NMR spectroscopy.[9]

-

To obtain the this compound standard, remove the acetyl group by enzymatic hydrolysis using leucine (B10760876) aminopeptidase (B13392206) at 37°C for 48 hours.[9]

-

Quantify the final this compound standard using HPLC with fluorescence detection and a calibration curve.

Analysis of this compound by HPLC with Fluorescence Detection

This protocol is suitable for the quantification of this compound in biological or in vitro samples.[9]

Instrumentation:

-

HPLC system equipped with a fluorescence detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

-

Gradient: A typical gradient would be a linear increase in the percentage of Mobile Phase B over time to elute compounds of increasing hydrophobicity. A specific gradient described is 0–30 min, 20–40% B; 30–55 min, 40–90% B; 5 min isocratic at 90% B; and 60–65 min, 90–20% B.[9]

-

Flow Rate: 1 mL/min.

-

Detection: Fluorescence detection with excitation at 320 nm and emission at 385 nm.[9]

Sample Preparation (for protein-bound this compound):

-

Enzymatic Hydrolysis: Subject the protein samples to enzymatic hydrolysis to release the modified amino acids. A sequential digestion with pepsin, pronase E, and aminopeptidase is a common method.[9]

-

Derivatization (optional but can enhance sensitivity): The enzymatically hydrolyzed sample can be derivatized with a fluorescent tag such as dabsyl chloride.[9]

-

Injection: Inject the prepared sample into the HPLC system.

Quantification:

-

Generate a standard curve using the synthesized this compound standard.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Analysis of this compound and its Precursors by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound and its precursor, THP, using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC or UPLC system).

Liquid Chromatography Conditions:

-

Column: A HILIC or reversed-phase C18 column suitable for separating polar compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and THP need to be determined by infusing pure standards.

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

Sample Preparation:

-

Protein Precipitation: For biological fluids like plasma or serum, precipitate proteins using a solvent like acetonitrile or methanol.

-

Enzymatic Hydrolysis: For protein-bound this compound, perform enzymatic hydrolysis as described in the HPLC protocol.

-

Solid-Phase Extraction (SPE): Depending on the sample complexity, an SPE cleanup step may be necessary to remove interfering substances.

Quantification:

-

Use stable isotope-labeled internal standards for this compound and THP for accurate quantification.

-

Construct calibration curves using standards in a matrix that mimics the sample composition to account for matrix effects.

Conclusion

The formation of this compound is a significant pathway in the Maillard reaction, particularly in the context of biological systems where methylglyoxal is a prevalent metabolite. Understanding the detailed chemical mechanism, the factors that influence its formation, and having robust analytical methods for its detection and quantification are crucial for researchers in the fields of food science, aging, diabetes, and drug development. The protocols and data presented in this guide offer a comprehensive resource for studying this important advanced glycation end-product. Further research into the biological consequences of this compound formation and the development of inhibitors of this pathway hold promise for mitigating the pathological effects of AGEs.

References

- 1. Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

The Role of Argpyrimidine in Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argpyrimidine is an advanced glycation end-product (AGE) formed through the non-enzymatic reaction of methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound, with arginine residues in proteins.[1][2] Under hyperglycemic conditions characteristic of diabetes mellitus, the production of MGO is accelerated through pathways such as glycolysis, the polyol pathway, and lipid peroxidation.[1] This leads to an increased formation and accumulation of this compound, which has been implicated in the pathogenesis of various diabetic complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease.[1][3][4] This technical guide provides an in-depth overview of the role of this compound in diabetic complications, focusing on its formation, quantification, and pathological mechanisms. It also details relevant experimental protocols for its study.

Data Presentation

The following table summarizes quantitative data on this compound levels in diabetic conditions compared to controls.

| Condition | Sample Type | This compound Concentration (Diabetic) | This compound Concentration (Non-Diabetic Control) | Fold Change | Reference |

| Diabetes Mellitus | Serum Proteins | 9.3 ± 6.7 pmol/mg | 4.4 ± 3.4 pmol/mg | ~2.1 | [1] |

| Brunescent Cataract | Lens Proteins | ~7 times higher than aged non-cataractous lenses | - | ~7 | [1] |

| Familial Amyloidotic Polyneuropathy (FAP) | Amyloid Fibrils | 162.40 ± 9.05 pmol/mg of protein | Not detected | - | [5][6] |

| High Glucose-treated Bovine Retinal Endothelial Cells | Cell Supernatant and Pellet | Significantly higher (P < 0.05) than control | 5 mM Glucose | - | [3] |

Signaling Pathways

This compound exerts its pathogenic effects primarily through the activation of the Receptor for Advanced Glycation End-products (RAGE). The binding of this compound and other AGEs to RAGE initiates a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and apoptosis. A key downstream effector is the transcription factor Nuclear Factor-kappa B (NF-κB).

Experimental Protocols

In Vitro Synthesis of this compound

This protocol describes the synthesis of an this compound standard for experimental use.[5]

Materials:

-

Nα-acetyl-L-arginine

-

Methylglyoxal (MGO)

-

100 mM Sodium phosphate (B84403) buffer (pH 7.4)

-

HPLC system

Procedure:

-

Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM MGO in 100 mM sodium phosphate buffer (pH 7.4).

-

Incubate the reaction mixture at 70°C for 72 hours.

-

Monitor the formation of Nα-acetylthis compound by HPLC.

-

To remove the acetyl group, treat the product with leucine aminopeptidase at 37°C for 48 hours.

-

Purify the resulting this compound using HPLC.

-

Confirm the identity of the purified this compound by mass spectrometry and NMR spectroscopy.

Quantification of this compound in Tissue Proteins by HPLC

This protocol details the quantification of this compound in protein samples following acid hydrolysis.[1]

Materials:

-

Tissue protein sample

-

6 N HCl

-

HPLC system with a fluorescence detector

Procedure:

-

Hydrolyze the tissue protein sample with 6 N HCl.

-

After hydrolysis, neutralize the sample.

-

Inject the hydrolyzed sample into an HPLC system.

-

Separate the components using a suitable column and mobile phase gradient.

-

Detect this compound using a fluorescence detector with excitation at 320 nm and emission at 385 nm.[5]

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of purified this compound.

Western Blot Analysis of this compound-Modified Proteins

This protocol outlines the detection of proteins modified by this compound in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against this compound

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay.

-

Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load the prepared samples onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on retinal endothelial cells, a key cell type in diabetic retinopathy.

Conclusion

This compound is a significant AGE that accumulates in diabetes and contributes to the pathogenesis of its complications. Its formation from methylglyoxal and arginine is a key event in the molecular damage induced by hyperglycemia. The interaction of this compound with the RAGE receptor triggers downstream signaling pathways that promote inflammation, oxidative stress, and cellular dysfunction. The methods and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of this compound and to explore therapeutic strategies aimed at inhibiting its formation or blocking its pathological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. High concentrations of glucose induce synthesis of this compound in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Blue Fingerprint: A Technical Guide to the Fluorescent Properties of Argpyrimidine for Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argpyrimidine, a key advanced glycation end-product (AGE), is emerging as a critical biomarker in a host of pathological conditions, including diabetes, neurodegenerative diseases, and aging-related complications.[1] Formed through the non-enzymatic reaction of methylglyoxal (B44143) with arginine residues in proteins, this compound possesses intrinsic fluorescent properties that make it a valuable target for detection and quantification in biological systems.[1][2] This technical guide provides an in-depth exploration of the fluorescent characteristics of this compound, offering detailed experimental protocols and data to empower researchers in its accurate detection and analysis.

Core Fluorescent Properties of this compound

This compound exhibits a characteristic blue fluorescence, a property that is central to its detection.[1] While precise quantum yield and fluorescence lifetime data for this compound are not extensively documented in publicly available literature, its excitation and emission maxima are well-established, forming the basis of its fluorometric detection.

Quantitative Fluorescence Data

The following table summarizes the key fluorescent properties of this compound as reported in the literature.

| Property | Value | References |

| Excitation Maximum (λex) | ~320 - 335 nm | [2][3] |

| Emission Maximum (λem) | ~380 - 385 nm | [2][3] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly reported | |

| Fluorescence Lifetime (τ) | Not explicitly reported |

Biochemical Formation of this compound

The formation of this compound is a spontaneous, non-enzymatic process initiated by the reaction of methylglyoxal, a reactive dicarbonyl compound, with the guanidinium (B1211019) group of arginine residues within proteins.[1] This reaction is a key part of the Maillard reaction cascade, which contributes to the formation of a diverse range of AGEs.

Figure 1. Simplified schematic of this compound formation.

Experimental Protocols

Synthesis of Nα-Acetyl-Argpyrimidine Standard

A standardized reference for this compound is crucial for accurate quantification in biological samples. The following protocol is adapted from established methods for the synthesis of Nα-acetyl-argpyrimidine.[2]

Materials:

-

Nα-acetyl-L-arginine

-

Methylglyoxal

-

100 mM Sodium phosphate (B84403) buffer (pH 7.4)

-

1,1-dimethoxypropanone

-

Hydrochloric acid (HCl)

-

Reversed-phase C18 column for HPLC purification

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Procedure:

-

Preparation of Methylglyoxal: Prepare methylglyoxal by acid hydrolysis of 1,1-dimethoxypropanone as previously described.

-

Reaction Mixture: Incubate 100 mM Nα-acetyl-L-arginine with 100 mM methylglyoxal in 100 mM sodium phosphate buffer (pH 7.4).

-

Incubation: Heat the reaction mixture at 70°C for 72 hours.

-

HPLC Analysis and Purification:

-

Analyze the reaction products by reversed-phase HPLC.

-

Use a binary gradient with Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA).

-

A typical gradient program is as follows: 0–8 min, 2–10% B; 8–13 min, 10% B; 13–23 min, 10–20% B; 23–25 min, 20% B; 25–28 min, 20–2% B.[2]

-

Monitor the elution of Nα-acetylthis compound by its characteristic fluorescence (λex = 320 nm, λem = 385 nm).[2]

-

Collect the fractions containing the purified Nα-acetyl-argpyrimidine.

-

-

Lyophilization: Combine the pure fractions and freeze-dry to obtain the Nα-acetyl-argpyrimidine standard as a powder.

-

Characterization: Confirm the identity and purity of the synthesized standard using mass spectrometry and NMR spectroscopy.

Detection of this compound in Biological Samples by HPLC with Fluorescence Detection

This protocol outlines the general steps for the extraction and quantification of this compound from tissue or plasma samples.

Sample Preparation:

-

Tissue Samples:

-

Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

-

Perform acid hydrolysis of the tissue homogenate using 6 N HCl at 110°C for 24 hours to release this compound from proteins.[3]

-

Neutralize the hydrolysate and remove any precipitate by centrifugation.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

Plasma Samples:

-

Precipitate proteins from plasma samples by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Incubate on ice for 10 minutes and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing free this compound and other small molecules.

-

Filter the supernatant through a 0.22 µm filter prior to injection into the HPLC system.

-

HPLC-Fluorescence Detection:

-

Instrumentation: Use an HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like TFA is typically employed. A representative gradient is described in the synthesis protocol above.

-

Detection: Set the fluorescence detector to an excitation wavelength of approximately 320-335 nm and an emission wavelength of 380-385 nm.[2][3]

-

Quantification: Create a standard curve using the synthesized Nα-acetyl-argpyrimidine standard of known concentrations. Calculate the concentration of this compound in the biological samples by comparing their peak areas to the standard curve.

Figure 2. Workflow for this compound Detection by HPLC.

Immunofluorescence Detection of this compound in Cells

This protocol provides a general guideline for the visualization of this compound in cultured cells using immunofluorescence.

Materials:

-

Cultured cells on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)

-

Anti-argpyrimidine primary antibody

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat as required for the experiment.

-

Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-argpyrimidine primary antibody in blocking buffer (a typical starting dilution is 1:100, but this should be optimized).[4]

-

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

This compound in Cellular Signaling

The accumulation of this compound and other AGEs can trigger cellular signaling cascades, primarily through the Receptor for Advanced Glycation End Products (RAGE). The interaction of AGEs with RAGE is implicated in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory and pro-oxidant genes, thereby contributing to cellular dysfunction and disease progression.

Figure 3. AGE-RAGE Signaling Pathway Leading to NF-κB Activation.

Conclusion

The intrinsic fluorescence of this compound provides a powerful tool for its detection and quantification in biological systems. This technical guide has summarized the key fluorescent properties of this compound and provided detailed protocols for its synthesis, detection by HPLC, and visualization in cells via immunofluorescence. By leveraging these methodologies, researchers can gain valuable insights into the role of this compound in various disease states, paving the way for the development of novel diagnostic and therapeutic strategies targeting the pathways of advanced glycation. Further research to precisely determine the fluorescence quantum yield and lifetime of this compound will enhance its utility as a quantitative fluorescent biomarker.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Formation and Impact of Argpyrimidine in Human Lens Proteins: An Early Research Retrospective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on argpyrimidine, a significant advanced glycation end product (AGE), in human lens proteins. The accumulation of this compound, a fluorescent blue fluorophore, is increasingly implicated in the pathogenesis of age-related nuclear cataracts. This document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the core biochemical pathways described in seminal early studies.

Core Findings from Early Investigations

Early research into non-enzymatic post-translational modifications of lens proteins identified methylglyoxal (B44143) (MG), a reactive α-dicarbonyl compound, as a key player in the formation of AGEs.[1] One of the major fluorescent products of the reaction between MG and arginine residues in proteins is this compound (N-δ-(5-hydroxy-4,6-dimethylpyrimidine-2-yl)-l-ornithine).[1][2] Studies have consistently shown that this compound levels are significantly elevated in cataractous lenses, particularly in the water-insoluble protein fraction, suggesting a role in protein aggregation and cataract formation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on this compound concentrations in human lens proteins.

Table 1: this compound Levels in Human Lens Protein Fractions

| Lens Category | Water-Soluble (WS) Fraction (pmol/mg protein) | Water-Insoluble (WI) Fraction (pmol/mg protein) |

| Aged Lenses | - | 16.1 ± 8 |

| Nuclear Cataractous | - | 49.0 ± 26 |

| Brunescent Cataractous | - | 254.0 ± 155 |

| Diabetic Lenses | - | 50.3 ± 23.6 |

Data sourced from competitive ELISA measurements.[1][2]

Table 2: Comparative Levels of Advanced Glycation End Products (AGEs) in Human Lens Proteins

| Advanced Glycation End Product | Mean Concentration (pmol/mg protein) |

| MG-H1 (Methylglyoxal-derived hydroimidazolone 1) | 4609 ± 411 |

| MG-H2 (Methylglyoxal-derived hydroimidazolone 2) | 3085 ± 328 |

| This compound | 205 ± 19 |

| Pentosidine (B29645) | 0.693 ± 0.104 |

Data represents mean ± SEM.[4] This comparison highlights that while hydroimidazolones are more abundant, this compound levels are significantly higher than other fluorescent AGEs like pentosidine.[4][5]

Table 3: Increase of AGEs in Cataractous vs. Non-Cataractous Lenses

| Advanced Glycation End Product | Percentage Increase in Cataractous Lenses |

| MG-H1 | 85% |

| MG-H2 | 122% |

| This compound | 255% |

| Pentosidine | 183% |

P < 0.001 for all increases.[4] This data strongly indicates a significant association between the accumulation of these AGEs, particularly this compound, and the presence of cataracts.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the early characterization of this compound in human lens proteins.

Quantification of this compound by Competitive ELISA

This method was pivotal for the initial quantification of this compound in lens protein fractions.[1][2]

-

Antigen Preparation: A monoclonal antibody specific to this compound was developed.[2]

-

Sample Preparation: Water-soluble (WS) and water-insoluble (WI) protein fractions were separated from human lenses. The WI protein was solubilized by sonication.[2] For the assay, protein amounts corresponding to 0.1 mg were used.[1]

-

Competitive ELISA Procedure:

-

Microtiter plates were coated with an this compound-conjugated protein.

-

A mixture of the prepared lens protein sample (or synthetic this compound standard) and the anti-argpyrimidine monoclonal antibody was added to the wells.

-

The plate was incubated, allowing the this compound in the sample to compete with the coated antigen for antibody binding.

-

After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.

-

A substrate was added, and the resulting colorimetric reaction was measured.

-

The concentration of this compound in the sample was determined by comparing the inhibition of the signal to a standard curve generated with synthetic this compound. The lower limit of detection was 0.5 pmol.[1]

-

High-Performance Liquid Chromatography (HPLC) for this compound Detection

HPLC provided a robust method for the separation and confirmation of this compound in lens protein digests.[2][5]

-

Sample Preparation:

-

Chromatographic Separation:

-

Detection and Quantification:

Immunodetection by Western Blotting

Western blotting was employed to identify which specific lens crystallins were modified by this compound.[2][3]

-

Protein Separation:

-

Immunoblotting Procedure:

-

The separated proteins were transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with the primary anti-argpyrimidine monoclonal antibody.

-

After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme.

-

A chemiluminescent substrate was added, and the resulting signal was detected on X-ray film or with a digital imager.

-

Visualizing the Pathways

Understanding the biochemical pathways and experimental workflows is facilitated by visual diagrams.

Caption: Formation of this compound from the reaction of two methylglyoxal molecules with an arginine residue.

Caption: Experimental workflow for the quantification of this compound using competitive ELISA.

Caption: Proposed signaling pathway linking this compound accumulation to apoptosis in lens epithelial cells.[6]

Conclusion

The early studies on this compound laid a critical foundation for understanding its role in the aging lens and the development of cataracts. The data clearly demonstrates a significant accumulation of this AGE in cataractous lenses, particularly in the insoluble protein fraction which is a hallmark of cataract.[1][2] The development of specific antibodies and analytical techniques like competitive ELISA and HPLC were instrumental in quantifying this compound and identifying its presence in all major crystallin types.[2][3] This body of work has paved the way for further research into the mechanisms by which this compound contributes to protein cross-linking, aggregation, and cellular damage, and has identified it as a potential therapeutic target for the prevention or delay of cataractogenesis.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. This compound, a blue fluorophore in human lens proteins: high levels in brunescent cataractous lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatographic quantification of this compound, a methylglyoxal-derived product in tissue proteins: comparison with pentosidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accumulation of this compound, a methylglyoxal-derived advanced glycation end product, increases apoptosis of lens epithelial cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Path of Argpyrimidine: A Technical Guide to its Synthesis, Metabolism, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Argpyrimidine is a significant advanced glycation end-product (AGE) formed non-enzymatically in vivo through the Maillard reaction.[1] It arises from the interaction of methylglyoxal (B44143) (MGO), a reactive dicarbonyl compound, with arginine residues in proteins.[1] The accumulation of this compound is implicated in the pathophysiology of numerous age-related and chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease, making it a crucial biomarker and therapeutic target.[1][2] This technical guide provides a comprehensive overview of the in vivo synthesis and metabolism of this compound, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

In Vivo Synthesis of this compound

The formation of this compound is a non-enzymatic post-translational modification that occurs spontaneously within the physiological environment.[3] The primary precursors are the amino acid arginine, a fundamental component of proteins, and methylglyoxal (MGO), a highly reactive dicarbonyl metabolite.[1]

Sources of Methylglyoxal (MGO)

MGO is endogenously produced through several metabolic pathways:

-

Glycolysis: A major source of MGO is the non-enzymatic degradation of the triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1]

-

Lipid Peroxidation: The oxidation of polyunsaturated fatty acids can generate MGO as a byproduct.[1]

-

Acetone Metabolism: The breakdown of acetone, a ketone body, can also lead to the formation of MGO.[1]

-

Protein Glycation: MGO can be produced during the Maillard reaction itself, contributing to a cycle of AGE formation.[4]

Chemical Formation Pathway

The synthesis of this compound from MGO and an arginine residue proceeds through the Maillard reaction.[1] The reaction mechanism involves several intermediates and is influenced by the local chemical environment.

-

Initial Adduct Formation: The guanidino group of an arginine residue reacts with one of the carbonyl groups of MGO.

-

Intermediate Formation: This initial reaction leads to the formation of intermediates such as a dihydroxy-imidazolidine.[1] Recent studies have identified tetrahydropyrimidine (B8763341) (THP) as a direct precursor to this compound.[3][5]

-

Rearrangement and Stabilization: The THP intermediate undergoes further rearrangement to form the stable, fluorescent this compound structure. This final step involves the release of formate, and notably, does not require a formal oxidation step, ruling out some previously proposed mechanisms.[3][5]

The formation of this compound can be facilitated by nearby amino acid residues, such as tyrosine or phosphorylated serine/tyrosine, which can act as general bases.[3][5]

Metabolism and Cellular Fate

Currently, there is no known specific enzymatic pathway for the direct catabolism or repair of the this compound adduct once it is formed on a protein. The primary metabolic processes related to this compound are the detoxification of its precursor, MGO, and the degradation of the modified proteins.

MGO Detoxification: The Glyoxalase System

The principal defense against MGO-induced damage is the glyoxalase system, which detoxifies MGO. This pathway consists of two enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires glutathione (B108866) (GSH) as a cofactor.

-

Glyoxalase I: GLO1 converts the hemithioacetal, formed spontaneously from MGO and GSH, into S-D-lactoylglutathione.

-

Glyoxalase II: GLO2 hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.

Efficient functioning of the glyoxalase pathway is crucial for maintaining low steady-state concentrations of MGO, thereby preventing the accumulation of this compound and other MGO-derived AGEs.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A Chemical Mechanistic Path Leads the Way to Cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein glycation in Saccharomyces cerevisiae. This compound formation and methylglyoxal catabolism. | Sigma-Aldrich [sigmaaldrich.com]

Chemical formula and molecular weight of Argpyrimidine

An In-depth Examination of the Advanced Glycation End-Product in Cellular Stress and Disease

Abstract

Argpyrimidine is a significant advanced glycation end-product (AGE) resulting from the non-enzymatic reaction of arginine residues with methylglyoxal (B44143) (MGO).[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, formation pathways, and analytical methodologies. It is intended for researchers, scientists, and professionals in drug development who are investigating cellular stress, aging, and metabolic diseases such as diabetes.[1][2] The guide details experimental protocols for the synthesis and quantification of this compound and presents its known signaling implications through diagrammatic representations.

Chemical Properties and Structure

This compound is an organic compound with the chemical formula C11H18N4O3 and a molecular weight of 254.29 g/mol .[1][3] It is structurally defined as (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid.[3] The formation of this compound introduces a fluorescent pyrimidine (B1678525) ring structure onto the arginine residue, a characteristic that is often utilized in its detection.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C11H18N4O3 | [1] |

| Molecular Weight | 254.29 g/mol | [3][4] |

| IUPAC Name | (2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | [3] |

| CAS Number | 195143-52-3 | [1] |

| Melting Point | 207 °C (decomposed) | [4] |

| Boiling Point | 517.2±60.0 °C (Predicted) | [4] |

| pKa | 2.48±0.24 (Predicted) | [4] |

| Exact Mass | 254.13789045 Da | [3] |

Endogenous and Exogenous Formation

Endogenous Synthesis: In biological systems, this compound is formed from the reaction of methylglyoxal (MGO) with arginine residues in proteins.[1] MGO is a reactive dicarbonyl compound primarily produced as a byproduct of glycolysis.[1] The formation of this compound is a part of the Maillard reaction and is considered a marker of dicarbonyl stress.[1]

Exogenous Sources: this compound can also be formed in foods during cooking and processing through the Maillard reaction, contributing to the browning and flavor of heated food products.[1]

Biological Significance and Signaling Pathways

This compound is implicated in the pathophysiology of several age-related and metabolic diseases. As an advanced glycation end-product (AGE), it can contribute to cellular dysfunction by altering protein structure and function.

The accumulation of this compound has been linked to:

-

Diabetes Mellitus: Increased glucose levels in diabetics can lead to higher MGO production and subsequent this compound formation.[1]

-

Aging and Neurodegenerative Diseases: this compound is a biomarker for aging and has been associated with neurodegenerative conditions like Alzheimer's disease through the activation of microglia and macrophages.[1]

-

Oxidative Stress: The formation of AGEs like this compound is associated with increased oxidative stress, leading to damage of cellular macromolecules.[1]

This compound and other AGEs can exert their effects by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger a cascade of downstream signaling events, leading to inflammation and cellular damage.

Experimental Protocols

In Vitro Synthesis of this compound Standard

This protocol is adapted from the procedure for preparing an this compound standard for analytical purposes.[2]

Materials:

-

Nα-acetyl-L-arginine

-

Methylglyoxal (MGO)

-

100 mM Sodium Phosphate (B84403) Buffer (pH 7.4)

-

RP-18 column for purification

-

HPLC system

-

Mass spectrometer

Procedure:

-

Prepare a solution of 100 mM Nα-acetyl-L-arginine and 100 mM MGO in 100 mM sodium phosphate buffer (pH 7.4).

-

Incubate the mixture at 70°C for 72 hours.[2]

-

Monitor the formation of Nα-acetylthis compound by HPLC. The product exhibits fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[2]

-

Purify the resulting Nα-acetylthis compound using an RP-18 column.[2]

-

Confirm the identity of the purified product by mass spectrometry (expected molecular mass of 298.11 Da) and NMR spectroscopy.[2]

-

To obtain the de-acetylated this compound standard, perform enzymatic hydrolysis of the purified Nα-acetylthis compound using leucine aminopeptidase at 37°C for 48 hours.[2]

Quantification of this compound in Biological Samples by HPLC

This protocol outlines the general steps for the detection and quantification of this compound in protein samples.[2][5]

Materials:

-

Protein sample (e.g., tissue homogenate, serum)

-

Enzymatic hydrolysis solution (e.g., pepsin, Pronase E, leucine aminopeptidase)[2]

-

HPLC system with a fluorescence detector

-

This compound standard

Procedure:

-

Protein Extraction and Hydrolysis:

-

Extract proteins from the biological sample.

-

Perform exhaustive enzymatic hydrolysis of the protein sample to release individual amino acids, including this compound. A sequential digestion with multiple proteases (e.g., pepsin, pronase, leucine aminopeptidase) is often employed.[2]

-

-

HPLC Analysis:

-

Separate the amino acids in the hydrolysate using reverse-phase HPLC.

-

Detect this compound using a fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 385 nm.[2]

-

-

Quantification:

-

Create a calibration curve using the prepared this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[2]

-

Quantitative Data

The levels of this compound can vary significantly depending on the tissue and disease state.

Table 2: Reported Concentrations of this compound in Human Tissues

| Sample Type | Condition | This compound Concentration (pmol/mg protein) | Reference |

| Serum Proteins | Non-diabetic | 4.4 ± 3.4 | [5] |

| Serum Proteins | Diabetic | 9.3 ± 6.7 | [5] |

| Lens Proteins | Aged non-cataractous | ~30 (approx. from graph) | [5] |

| Lens Proteins | Brunescent cataractous | ~210 (approx. from graph) | [5] |

| Amyloid Fibrils | Familial Amyloidotic Polyneuropathy (FAP) | 162.40 ± 9.05 | [2] |

| Amyloid Fibrils | Non-FAP Control | Not detected / ~1 (in one subject) | [2] |

Conclusion

This compound is a key advanced glycation end-product that serves as a valuable biomarker for dicarbonyl stress, aging, and various pathologies. Understanding its formation, biological roles, and accurate quantification is crucial for research into the mechanisms of age- and diabetes-related diseases and for the development of potential therapeutic interventions targeting the AGE-RAGE axis. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the impact of this compound in biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H18N4O3 | CID 17750123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

Review of Argpyrimidine's role in cellular signaling

An In-depth Technical Guide to the Role of Argpyrimidine in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an advanced glycation end-product (AGE) resulting from the non-enzymatic reaction of methylglyoxal (B44143) (MGO) with arginine residues, is increasingly recognized as a critical mediator in cellular signaling cascades associated with aging and metabolic diseases. This technical guide provides a comprehensive review of this compound's formation, its intricate role in modulating key cellular pathways—primarily the NF-κB and apoptotic signaling cascades—and its interaction with cellular stress responses. We present a synthesis of current research, including quantitative data on its cellular effects, detailed experimental protocols for its study, and visual diagrams of the involved signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Advanced glycation end-products (AGEs) are a diverse group of molecules formed through the non-enzymatic Maillard reaction between reducing sugars or reactive dicarbonyls and the amino groups of proteins, lipids, or nucleic acids.[1] Among the most potent precursors to AGEs is methylglyoxal (MGO), a byproduct of glycolysis.[2] MGO reacts readily with arginine residues to form Nδ-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine, commonly known as this compound.[2][3]